1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene is an organic compound with the molecular formula C13H9BrClFO. This compound is characterized by the presence of bromomethyl, chloro-phenoxy, and fluoro groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(4-chloro-phenoxy)-4-fluoro-benzene and bromomethyl reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction temperature is maintained at a specific range, usually between 0°C to 50°C, to ensure optimal yield.
Catalysts and Reagents: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) may be used to facilitate the reaction. Common reagents include bromine or N-bromosuccinimide (NBS) for the bromination step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Scientific Research Applications
1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or nucleic acids, leading to changes in their activity or function.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromomethyl-2-(4-chloro-phenoxy)-benzene: Lacks the fluoro group, leading to different reactivity and applications.
1-Bromomethyl-2-(4-fluoro-phenoxy)-benzene: Lacks the chloro group, affecting its chemical properties and uses.
1-Bromomethyl-2-(4-chloro-phenoxy)-4-methyl-benzene: Contains a methyl group instead of a fluoro group, resulting in different chemical behavior.
Uniqueness
1-Bromomethyl-2-(4-chloro-phenoxy)-4-fluoro-benzene is unique due to the presence of both chloro and fluoro groups, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound in various chemical transformations and applications.
Properties
Molecular Formula |
C13H9BrClFO |
---|---|
Molecular Weight |
315.56 g/mol |
IUPAC Name |
1-(bromomethyl)-2-(4-chlorophenoxy)-4-fluorobenzene |
InChI |
InChI=1S/C13H9BrClFO/c14-8-9-1-4-11(16)7-13(9)17-12-5-2-10(15)3-6-12/h1-7H,8H2 |
InChI Key |
BFMHZWNYYINCLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=CC(=C2)F)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.